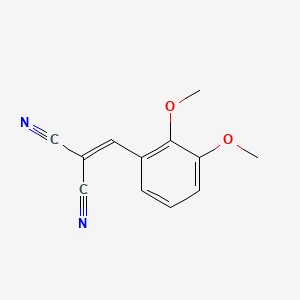

Malononitrile, (2,3-dimethoxybenzylidene)-

Description

Historical Development of Benzylidenemalononitriles in Synthetic Chemistry Research

The synthesis of benzylidenemalononitriles is a classic example of the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. nih.govresearchgate.net This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326). nih.gov

Historically, the reaction was often catalyzed by bases like piperidine (B6355638), sodium ethoxide, or sodium hydroxide (B78521) in organic solvents. rasayanjournal.co.in Over the decades, research has focused on developing more efficient and environmentally benign synthetic methods. This evolution has led to the exploration of a wide array of catalysts and conditions, moving from traditional homogeneous catalysts to more recoverable and milder alternatives. nih.govtandfonline.com

Significant advancements include the use of:

Heterogeneous Catalysts: Solid catalysts like clays, silica (B1680970) gel, hydrotalcites, and various metal oxides (ZnO, MgO) have been employed to simplify product purification and catalyst recovery. nih.govresearchgate.netias.ac.in

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times, often from hours to seconds, while providing high yields. nih.govacs.org

Green Catalysts and Solvents: Growing environmental concerns have prompted the use of water as a solvent and biodegradable or natural catalysts like alum, lemon juice, or agro-waste extracts. researchgate.netrasayanjournal.co.intandfonline.comresearchgate.net Research has shown that using water as a medium can be highly effective, sometimes facilitated by surfactants like cetyltrimethylammonium bromide (CTMAB). tandfonline.com

Advanced Nanocatalysts: More recently, nanohybrids, such as nickel/copper nanohybrids on multi-walled carbon nanotubes (NiCu@MWCNT), and metal-organic frameworks (MOFs) have been developed, offering high catalytic performance under mild conditions. nih.govnih.govnih.gov

This continuous development highlights the enduring importance of the Knoevenagel condensation in synthetic chemistry.

Table 1: Evolution of Catalytic Systems for Benzylidenemalononitrile (B1330407) Synthesis

| Catalyst Type | Examples | Reaction Conditions | Advantages |

|---|---|---|---|

| Homogeneous Bases | Piperidine, Sodium Ethoxide | Organic Solvents (e.g., Ethanol) | Traditional, well-established |

| Heterogeneous Solids | Clays, Silica Gel, Alum, Hydrotalcites | Varies (Solvent/Solvent-free) | Ease of separation, reusability nih.govrasayanjournal.co.inias.ac.in |

| Microwave Irradiation | Ammonium (B1175870) Acetate | Solvent-free or minimal solvent | Rapid reaction times, high efficiency acs.org |

| Aqueous Media | CTMAB, [Bisim] | Water | Environmentally friendly, low cost researchgate.nettandfonline.com |

| Nanocatalysts/MOFs | NiCu@MWCNT, HKUST-1 | Mild (Room Temp), Ethanol/Water | High efficiency, short reaction times, reusability nih.govnih.gov |

Significance of Aromatic Aldehyde-Malononitrile Condensation Products in Academic Inquiry

The products of condensation reactions between aromatic aldehydes and malononitrile, known as arylidenemalononitriles or benzylidenemalononitriles, are highly valuable in academic and industrial research. Their significance stems from their versatile chemical reactivity. nih.govresearchgate.net

These molecules serve as crucial intermediates and building blocks for the synthesis of a wide range of more complex compounds. nih.govrasayanjournal.co.in The electron-withdrawing nature of the two cyano groups makes the double bond highly activated and susceptible to various chemical transformations. researchgate.net This reactivity allows them to be used in:

Synthesis of Heterocycles: Benzylidenemalononitriles are key precursors for creating diverse heterocyclic compounds, including pyrazoles, isoxazoles, thiazolidinones, and pyridones, which are scaffolds of significant interest in medicinal chemistry. researchgate.netresearchgate.netresearchgate.net

Michael Additions: The activated double bond readily participates in Michael addition reactions, allowing for further functionalization and chain extension.

Cyclization Reactions: They can undergo sequential condensation and cyclization reactions to form complex polycyclic structures like indenes and benzofulvenes. acs.org

Materials Science: The inherent electronic structure of these molecules, featuring a donor (the aromatic ring) and an acceptor (the dicyanomethylene group), makes them interesting for applications in materials science, particularly in the field of nonlinear optics and as components of dyes. researchgate.net

The ease of their synthesis and the chemical potential locked within their structure ensure that benzylidenemalononitriles remain a subject of continuous academic exploration.

Research Trajectories for Malononitrile, (2,3-dimethoxybenzylidene)- and its Analogs

Direct research on (2,3-dimethoxybenzylidene)malononitrile is not extensively documented in publicly available literature. sigmaaldrich.com However, significant research on its close structural analogs, particularly the 3,4-dimethoxy and other substituted benzylidenemalononitriles, provides clear insight into the probable research trajectories for this specific compound.

Studies on analogs primarily focus on their potential biological activities and material properties. For instance, a study on a series of substituted benzylidenemalononitrile derivatives investigated their efficacy as tyrosinase inhibitors for anti-melanogenic applications. oncotarget.comnih.gov In that research, the analog 2-(3,4-dimethoxybenzylidene)malononitrile (BMN5) was synthesized and characterized, though it did not show strong inhibitory activity compared to other hydroxylated analogs like 2-(3,4-dihydroxybenzylidene)malononitrile (BMN11). oncotarget.comnih.gov

The research trajectory for (2,3-dimethoxybenzylidene)malononitrile and its analogs can be summarized as:

Synthesis and Characterization: The primary step involves optimized synthesis via Knoevenagel condensation and full characterization using modern spectroscopic methods (NMR, FT-IR) and crystallographic analysis to understand its precise three-dimensional structure and molecular packing. oncotarget.commdpi.com

Biological Screening: A major focus is screening for various pharmacological activities. Based on research into its analogs, this includes evaluation as potential antimicrobial, anti-proliferative, and enzyme-inhibiting agents (e.g., tyrosine kinase inhibitors). researchgate.netnih.gov

Material Science Applications: Investigation into optical and electronic properties is another key area. The donor-acceptor structure inherent to benzylidenemalononitriles suggests potential for use in nonlinear optical (NLO) materials, organic electronics, and functional dyes. researchgate.net Research on analogs has explored their use as dielectric materials and in the development of chromophores.

Table 2: Comparison of (2,3-dimethoxybenzylidene)malononitrile and a Well-Studied Analog

| Compound | Molecular Formula | CAS Number | Key Research Findings |

|---|---|---|---|

| Malononitrile, (2,3-dimethoxybenzylidene)- | C₁₂H₁₀N₂O₂ | 36937-95-8 | Limited specific data available; classified as a rare chemical for discovery research. sigmaaldrich.com |

| Malononitrile, (3,4-dimethoxybenzylidene)- | C₁₂H₁₀N₂O₂ | 2972-80-7 | Synthesized and evaluated for tyrosinase inhibitory activity. oncotarget.com Used as an intermediate in dye and electronics research. |

Overview of Established Research Areas for Malononitrile Derivatives

Malononitrile and its derivatives are cornerstones of modern organic synthesis due to the unique reactivity conferred by the dicyanomethylene group. researchgate.netissr-journals.org The strong electron-withdrawing properties of the two nitrile groups make the adjacent methylene protons acidic (pKa of 11 in water) and render any double bond it is attached to highly electrophilic. researchgate.net This has established several key research domains.

Established research areas include:

Pharmaceutical and Agrochemical Synthesis: Malononitrile is a widely used reagent for creating compounds with potential biological activity. researchgate.netissr-journals.org Derivatives have been investigated for applications as fungicides, pesticides, and various therapeutic agents. issr-journals.orgacs.org For example, the acaricide Malonoben is a commercialized product derived from this chemistry. acs.org

Functional Dyes and Pigments: The chemical structure of alkylidenemalononitriles makes them excellent chromophores. They are used as precursors for solvatochromic dyes and other colored compounds for textiles and coatings. researchgate.netissr-journals.org

Organic and Molecular Electronics: The donor-π-acceptor architecture of many malononitrile derivatives is ideal for creating materials with nonlinear optical (NLO) properties. researchgate.net They are investigated for use in high-speed photonic devices and as organic semiconductors. researchgate.netissr-journals.org

Reagents for Heterocyclic Synthesis: As versatile building blocks, malononitrile derivatives are extensively used to construct a vast library of heterocyclic systems, which are fundamental components of many functional molecules. researchgate.netresearchgate.net

The unique and versatile reactivity of the malononitrile functional group ensures its continued and widespread application across multiple fields of chemical research. issr-journals.orgacs.org

Structure

3D Structure

Properties

IUPAC Name |

2-[(2,3-dimethoxyphenyl)methylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-15-11-5-3-4-10(12(11)16-2)6-9(7-13)8-14/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXIGVGQGZAURFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=C(C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190427 | |

| Record name | Malononitrile, (2,3-dimethoxybenzylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36937-95-8 | |

| Record name | Malononitrile, (2,3-dimethoxybenzylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036937958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malononitrile, (2,3-dimethoxybenzylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Optimization for Malononitrile, 2,3 Dimethoxybenzylidene

Knoevenagel Condensation Approaches for Benzylidenemalononitrile (B47326) Synthesis

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. orientjchem.org It is widely employed to produce substituted alkenes, which are valuable intermediates for fine chemicals and pharmacologically active products. orientjchem.orgmdpi.com The reaction typically involves the condensation of a carbonyl compound with a compound containing an active methylene (B1212753) group, catalyzed by a base. uab.catnih.gov

Historically, the Knoevenagel condensation has been performed using stoichiometric or catalytic amounts of weak organic bases. orientjchem.org Among these, secondary amines like piperidine (B6355638) are classic and commonly used catalysts. orientjchem.orgresearchgate.net The reaction mechanism involves the deprotonation of the active methylene compound (malononitrile) by the amine catalyst to form a carbanion. This nucleophile then attacks the carbonyl carbon of the aldehyde (2,3-dimethoxybenzaldehyde). Subsequent dehydration of the resulting aldol-type intermediate yields the final benzylidenemalononitrile (B1330407) product.

These reactions are typically conducted in organic solvents such as ethanol, often with heating to reflux to drive the reaction to completion. While effective, these classical methods often require longer reaction times and the use of volatile organic solvents, which has prompted the development of more environmentally friendly alternatives.

In response to the growing need for sustainable chemical processes, significant research has focused on developing greener synthetic routes for the Knoevenagel condensation. These initiatives aim to reduce waste, eliminate hazardous solvents, and improve energy efficiency.

Replacing traditional organic solvents with water is a primary goal of green chemistry. orientjchem.org Water is an ideal solvent due to its non-toxicity, non-flammability, and low cost. Several catalytic systems have been developed that show high efficacy for the Knoevenagel condensation in aqueous media. researchgate.netorientjchem.org For instance, the reaction can be carried out in water using catalysts like alum (KAl(SO₄)₂·12H₂O) at elevated temperatures. Other approaches utilize water-methanol mixtures, which can facilitate the synthesis of benzylidenemalononitrile derivatives using specialized nanohybrid catalysts. nih.gov Performing the condensation in water not only provides environmental benefits but can also simplify product isolation, as the often-hydrophobic products may precipitate directly from the reaction mixture. uni-regensburg.de

The development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a key aspect of green synthesis. uab.catuab.cat This approach simplifies product purification and reduces catalyst waste. nih.gov

Magnetic Nanoparticles: Iron oxide (Fe₃O₄) magnetic nanoparticles have emerged as highly efficient, heterogeneous catalysts for the Knoevenagel condensation. orientjchem.org Their primary advantage is the ease of recovery; the catalyst can be separated from the reaction medium using an external magnet, washed, and reused for multiple cycles without a significant loss of activity. orientjchem.orgorientjchem.org This method combines high product yields with a simple, clean work-up procedure. orientjchem.org

Other Recyclable Catalysts: Beyond magnetic nanoparticles, other recyclable systems have been explored. These include:

Organic-inorganic hybrid silica (B1680970) materials: These materials immobilize an organic catalyst (such as an imidazolium salt) onto a solid silica support, combining the benefits of homogeneous catalysis (high activity) with heterogeneous catalysis (ease of separation). uab.catuab.cat

Mechanically Interlocked Nanotubes (MINTs): Single-walled carbon nanotubes functionalized with basic nitrogen groups can act as highly active and recyclable catalysts. The interlocking structure prevents the catalytic moiety from leaching, allowing for reuse over multiple cycles via simple filtration. nih.gov

| Catalytic System | Reaction Medium | Key Advantages | Recovery Method | Reference |

|---|---|---|---|---|

| Fe₃O₄ Magnetic Nanoparticles | Ethanol or Water | High efficiency, excellent reusability, short reaction times. | External Magnet | orientjchem.org |

| Hybrid Silica Organocatalysts | Solvent-Free | High activity, reusable for multiple runs without decreased performance. | Filtration | uab.catuab.cat |

| Mechanically Interlocked Nanotubes | Ethanol | Very high activity (TOF 900–9000 h⁻¹), recyclable at least five times. | Filtration | nih.gov |

| Alum [KAl(SO₄)₂·12H₂O] | Water | Cost-effective, safe, and uses an environmentally benign solvent. | Aqueous work-up |

Microwave irradiation has become a powerful tool in organic synthesis for accelerating reaction rates. nih.gov In the context of the Knoevenagel condensation, microwave-assisted protocols offer several advantages over conventional heating, including dramatically reduced reaction times (often from hours to minutes or even seconds), improved yields, and higher product purity. mdpi.com

These reactions can be performed in the presence of a catalyst, such as ammonium (B1175870) acetate or montmorillonite K-10 clay, and are often amenable to solvent-free conditions. mdpi.com For example, a solvent-free synthesis of benzylidenemalononitrile derivatives using ammonium acetate as a catalyst under microwave irradiation (320 W) can be completed in just 20–50 seconds. The efficiency of microwave heating stems from its ability to directly and uniformly heat the reaction mixture, leading to rapid energy transfer and faster reaction kinetics. nih.gov

Eliminating the use of organic solvents entirely represents a significant step forward in green chemistry. Solvent-free, or solid-state, reactions minimize waste and reduce environmental impact. The Knoevenagel condensation is well-suited to this approach.

Solvent-free synthesis can be achieved through various methods:

Microwave Irradiation: As mentioned, microwave-assisted synthesis can often be performed without a solvent.

Grinding/Mechanochemistry: The reactants can be ground together, sometimes with a solid catalyst, at room temperature. This technique, known as mechanochemistry, uses mechanical force to initiate the reaction. nih.gov

Catalysis on Solid Supports: Using heterogeneous catalysts, such as organic-inorganic hybrid materials, allows the reaction to proceed between the aldehyde and malononitrile in the absence of a bulk solvent. uab.catuab.cat

These solventless methods are highly efficient, reduce purification steps, and align closely with the principles of sustainable chemistry. nih.gov

| Methodology | Catalyst Example | Solvent/Condition | Typical Reaction Time | Key Features | Reference |

|---|---|---|---|---|---|

| Classical Catalysis | Piperidine | Ethanol, Reflux | Hours | Traditional, well-established method. | orientjchem.orgresearchgate.net |

| Aqueous Media | NiCu@MWCNT | Water/Methanol | 10-180 min | Environmentally benign solvent, simplified work-up. | nih.gov |

| Recyclable Catalyst | Fe₃O₄ Nanoparticles | Ethanol, Reflux | ~30 min | Easy magnetic separation and catalyst reuse. | orientjchem.org |

| Microwave-Assisted | Ammonium Acetate | Solvent-Free | 20-50 sec | Extremely rapid, high energy efficiency. | |

| Solvent-Free | Hybrid Organocatalyst | Solid-State, RT | Variable | Eliminates solvent waste, simple procedure. | uab.catuab.cat |

Green Chemistry Initiatives in Synthetic Pathways

Alternative Synthetic Routes to Malononitrile, (2,3-dimethoxybenzylidene)-

While the Knoevenagel condensation between 2,3-dimethoxybenzaldehyde and malononitrile is the most direct and widely cited method for synthesizing the title compound, research into alternative routes explores different precursors and reaction mechanisms. These alternatives can offer advantages in terms of starting material availability, reaction conditions, or integration into multi-step, one-pot procedures.

Direct synthesis of benzylidenemalononitrile derivatives through oxidative decarboxylation is not a commonly reported pathway in the scientific literature. Oxidative decarboxylation reactions typically involve the removal of a carboxyl group and the formation of a new bond, often yielding alkenes from vicinal diacids or generating radicals from carboxylic acids for subsequent C-C bond formation. acs.orgresearchgate.net

However, a conceptually related alternative involves a tandem reaction that begins with a precursor in a different oxidation state. One such advanced strategy is the one-pot, light-driven cascade reaction that couples the oxidation of a benzyl alcohol with a subsequent condensation reaction. uni-regensburg.deresearchgate.net In this approach, 2,3-dimethoxybenzyl alcohol would be used as the starting material instead of the corresponding aldehyde. The process involves two key steps:

Photo-oxidation : The benzyl alcohol is first oxidized to the corresponding benzaldehyde (B42025) in situ. This is achieved using a photocatalyst, such as sodium anthraquinone-1,5-disulfonate, with air serving as the terminal oxidant under visible light irradiation. uni-regensburg.deresearchgate.net

Condensation : The newly formed aldehyde intermediate immediately reacts with malononitrile in the same reaction vessel, catalyzed by a green and inexpensive organocatalyst like β-alanine, to yield the final (2,3-dimethoxybenzylidene)malononitrile product. uni-regensburg.deresearchgate.net

This tandem methodology bypasses the need to isolate the often-sensitive aldehyde intermediate and utilizes a more stable benzyl alcohol precursor. researchgate.net

Beyond the direct reaction of a pre-formed aldehyde, other condensation strategies focus on generating the reactive electrophile in situ or using the benzylidenemalononitrile intermediate in a subsequent reaction within a single pot.

Tandem Photooxidation-Knoevenagel Condensation: As detailed in the previous section, the synthesis from benzyl alcohols is a prominent alternative condensation pathway. uni-regensburg.deresearchgate.net This method is notable for its use of water as a solvent and its reliance on visible light, aligning with the principles of green chemistry. The reaction proceeds under mild conditions, and in many cases, the product precipitates directly from the aqueous medium, simplifying isolation. uni-regensburg.de

Multicomponent Reactions (MCRs): Malononitrile is a key reagent in numerous MCRs where a benzylidenemalononitrile derivative is formed as a transient intermediate. nih.gov For example, a one-pot reaction involving an aromatic aldehyde (like 2,3-dimethoxybenzaldehyde), malononitrile, and another nucleophile (such as a phenol, cyclic ketone, or 2-aminobenzothiazole) can lead to the formation of complex heterocyclic scaffolds like 2-amino-4H-pyrans or benzo uni-regensburg.deresearchgate.netthiazolo[3,2-a]pyrimidines. nih.govresearchgate.net In these reactions, the initial condensation to form the (2,3-dimethoxybenzylidene)malononitrile is immediately followed by a Michael addition or other cyclization reactions. nih.gov While the target compound is not isolated, its synthesis is the crucial first step in these alternative, one-pot condensation cascades.

Methodological Studies in Reaction Efficiency and Yield Enhancement

Significant research has been dedicated to optimizing the synthesis of benzylidenemalononitrile derivatives to improve yields, reduce reaction times, and enhance the environmental profile of the reaction. Studies have systematically investigated the effects of catalysts, solvents, and energy sources.

The Knoevenagel condensation is highly dependent on the choice of catalyst and solvent. sbq.org.bracs.org Optimization studies have moved from traditional homogeneous bases like piperidine towards more sustainable and efficient heterogeneous catalysts and green solvents.

Catalyst Selection: The choice of catalyst is critical for reaction efficiency. While traditional methods use organic amines, modern approaches utilize a variety of catalysts to improve performance and simplify workup.

Heterogeneous Catalysts: Solid-base catalysts like CaO–MgO offer high efficiency and are easily separable from the reaction mixture, allowing for recycling and reuse. acs.org

Nanocatalysts: Bimetallic nanohybrids, such as Nickel/Copper supported on multi-walled carbon nanotubes (NiCu@MWCNT), have demonstrated high catalytic performance under mild conditions, often in aqueous solvent systems. nih.gov

Biopolymers: Modified natural polymers like chitin have been used as efficient and biodegradable heterogeneous catalysts. mdpi.com

Solvent System Optimization: The reaction medium significantly impacts yield and reaction rate. While traditional syntheses often use organic solvents like ethanol, modern methods prioritize greener alternatives.

Aqueous Media: Water is an ideal green solvent, and its use has been optimized with catalysts like Ni(NO₃)₂·6H₂O, leading to high yields at room temperature. sbq.org.br

Water/Glycerol Mixtures: A 1:1 mixture of water and glycerol has been shown to be highly effective, often providing quantitative yields at room temperature and facilitating product separation due to glycerol's high viscosity and the product's insolubility. sbq.org.br

Solvent-Free Conditions: Using microwave or ultrasound irradiation, the reaction can often be performed without any solvent, which dramatically reduces waste and simplifies purification. bhu.ac.inacs.org

The following tables summarize findings from various methodological studies on the synthesis of benzylidenemalononitrile derivatives, showcasing the impact of different reaction parameters.

| Catalyst | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| None | Water/Glycerol (1:1) | Room Temp, 24 h | 99 | sbq.org.br |

| NiCu@MWCNT | Water/Methanol (1:1) | Room Temp, 10-35 min | 74-96 | nih.gov |

| Chitin-Oxone® (CT-Ox) | Water/Ethanol (1:1) | 50 °C, 1 h | 76 | mdpi.com |

| Ammonium Acetate | Solvent-Free | Microwave (320 W), 20-50 s | High | acs.org |

| CaO-MgO | Water | Room Temp | High | acs.org |

| Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Water | Room Temp, 24 h | Trace | sbq.org.br |

| Glycerol | Room Temp, 24 h | 54 | sbq.org.br |

| Water/Glycerol (1:1) | Room Temp, 24 h | 99 | sbq.org.br |

| Water/Ethanol (1:1) | 50 °C, 1 h (with catalyst) | 76 | mdpi.com |

| Ethanol/Water (1:1) | Room Temp (with catalyst) | High | researchgate.net |

Purification Techniques Research for Academic Synthesis

For academic research, obtaining a compound with high purity is essential for accurate characterization and further application. The crude product of the (2,3-dimethoxybenzylidene)malononitrile synthesis, which often precipitates as a solid from the reaction mixture, typically requires purification to remove unreacted starting materials, catalysts, and side products. mdpi.com The two most common and effective techniques are washing and recrystallization. nih.govillinois.edu

Washing: The initial step after filtering the crude solid product is to wash it with an appropriate solvent. The ideal washing solvent should readily dissolve impurities (such as residual 2,3-dimethoxybenzaldehyde and malononitrile) while having minimal solubility for the desired product. Ethanol is frequently used for this purpose. This simple procedure can significantly improve the purity of the compound by removing more soluble contaminants.

Recrystallization: For achieving the highest purity, recrystallization is the standard method. illinois.edu This technique is based on the principle of differential solubility of the compound and impurities in a solvent at different temperatures. nanalysis.com

The general procedure involves:

Solvent Selection : Choosing a suitable solvent or solvent system is the most critical step. The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For benzylidenemalononitrile derivatives, a mixture of ethyl acetate and n-hexane is commonly and effectively used. nih.gov

Dissolution : The crude solid is dissolved in a minimum amount of the hot solvent to create a saturated solution.

Hot Filtration (if necessary) : If insoluble impurities are present, the hot solution is filtered to remove them.

Cooling : The hot, clear solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. Impurities, being present in much smaller concentrations, tend to remain dissolved in the solvent.

Isolation : The purified crystals are collected by filtration and washed with a small amount of cold solvent to remove any adhering mother liquor.

Drying : The crystals are then dried to remove any residual solvent.

This process, when performed carefully, can yield highly pure crystalline material suitable for analytical techniques like NMR spectroscopy and X-ray crystallography. nanalysis.comnih.gov

Structural Elucidation and Conformational Analysis of Malononitrile, 2,3 Dimethoxybenzylidene

Crystallographic Studies and Single Crystal X-ray Diffraction Analysis

Determination of Crystal System and Space Group

The analysis of diffraction patterns from a single crystal of Malononitrile (B47326), (2,3-dimethoxybenzylidene)- would allow for the determination of its crystal system and space group. The crystal system classifies the crystal into one of seven categories (triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, or cubic) based on the symmetry of its unit cell. The space group provides a more detailed description of the symmetry elements within the crystal, including translational symmetry. This fundamental information governs the packing of the molecules in the solid state. Specific data for the crystal system and space group for this compound are not publicly available in the searched literature.

Analysis of Lattice Parameters

Lattice parameters define the size and shape of the unit cell, which is the smallest repeating unit of a crystal lattice. These parameters consist of the lengths of the three unit cell edges (a, b, and c) and the angles between them (α, β, and γ). Precise lattice parameters are obtained during the single-crystal X-ray diffraction experiment. This data is crucial for identifying different crystalline forms, or polymorphs, of a substance. For Malononitrile, (2,3-dimethoxybenzylidene)-, the specific lattice parameters have not been reported in the reviewed scientific literature.

Investigation of Intramolecular Interactions (e.g., C-H…N, C-H…O)

The detailed molecular geometry obtained from crystallographic data would reveal the presence and nature of intramolecular interactions. In the case of Malononitrile, (2,3-dimethoxybenzylidene)-, potential intramolecular hydrogen bonds, such as weak C-H···N interactions between the benzylidene proton and one of the nitrile nitrogen atoms, or C-H···O interactions involving the methoxy (B1213986) groups, could be identified. These interactions can significantly influence the planarity and conformational preferences of the molecule. Without experimental crystal structure data, a definitive analysis of these intramolecular interactions is not possible.

Intermolecular Hydrogen Bonding Networks and Crystal Packing

Crystallographic analysis also elucidates the intermolecular forces that dictate how molecules are arranged in the crystal, a feature known as crystal packing. For Malononitrile, (2,3-dimethoxybenzylidene)-, this would involve the identification of intermolecular hydrogen bonds (e.g., C-H···N or C-H···O), π-π stacking interactions between aromatic rings, and van der Waals forces. These interactions combine to form a three-dimensional supramolecular architecture. A detailed description of the hydrogen bonding network and packing motif for this specific compound cannot be provided as the crystal structure has not been publicly reported.

Spectroscopic Characterization Methodologies

Spectroscopic techniques are essential for confirming the chemical structure of a compound and providing insights into its electronic and atomic environment.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For Malononitrile, (2,3-dimethoxybenzylidene)-, the key functional groups are the nitrile (-C≡N), the carbon-carbon double bond (C=C) of the benzylidene bridge, the aromatic ring, and the methoxy (-OCH₃) groups.

Based on data from analogous compounds, such as other benzylidenemalononitrile (B1330407) derivatives, the following characteristic absorption bands would be anticipated nih.gov:

Nitrile (–C≡N) Stretching: A sharp, intense absorption band is expected in the region of 2220-2230 cm⁻¹ . This peak is highly characteristic of the nitrile functional group. For instance, in 4-hexyloxybenzylidenemalononitrile, this peak appears at 2223 cm⁻¹. nih.gov

Alkenyl C=C Stretching: The conjugated carbon-carbon double bond of the vinyl group (-CH=C(CN)₂) typically shows a stretching vibration in the range of 1590-1610 cm⁻¹ . nih.gov

Aromatic C=C Stretching: The benzene (B151609) ring will exhibit multiple characteristic bands in the fingerprint region, typically around 1450-1600 cm⁻¹ .

C-H Stretching: Aromatic and vinylic C-H stretching vibrations are expected just above 3000 cm⁻¹ . The aliphatic C-H stretching from the methoxy groups would appear just below this, typically in the 2850-2960 cm⁻¹ range.

C-O (Ether) Stretching: The two methoxy groups should produce strong, characteristic C-O stretching bands, typically appearing in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

A theoretical FT-IR data table is presented below, summarizing the expected vibrational frequencies.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Nitrile Stretching | -C≡N | 2220 - 2230 | Strong, Sharp |

| Alkenyl C=C Stretching | C=C | 1590 - 1610 | Medium to Strong |

| Aromatic C=C Stretching | Aromatic Ring | 1450 - 1600 | Medium, Multiple |

| Asymmetric C-O-C Stretching | Ar-O-CH₃ | 1200 - 1275 | Strong |

| Symmetric C-O-C Stretching | Ar-O-CH₃ | 1000 - 1075 | Strong |

| Aromatic & Vinylic C-H Stretching | =C-H | 3010 - 3100 | Medium to Weak |

| Aliphatic C-H Stretching | -OCH₃ | 2850 - 2960 | Medium |

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides insight into the electronic transitions within a conjugated system. The Malononitrile, (2,3-dimethoxybenzylidene)- molecule possesses a significant π-conjugated system extending from the dimethoxy-substituted benzene ring across the ethylenic bridge to the electron-withdrawing nitrile groups. This structure is characteristic of a "push-pull" chromophore.

Such systems typically exhibit strong absorption bands in the UV or near-visible region, corresponding to π → π* electronic transitions. While specific experimental data for the 2,3-dimethoxy isomer is unavailable, studies on other dimethoxy-substituted benzylidene systems and related chromophores suggest where absorptions might occur. scielo.org.za For example, a computational study on a different, more complex molecule containing methoxy-phenyl groups reported absorption peaks at 348 nm and 406 nm. scielo.org.za The absorption spectrum is sensitive to solvent polarity, with more polar solvents often causing a shift in the absorption maximum (solvatochromism).

The primary electronic transition would be from the highest occupied molecular orbital (HOMO), largely localized on the electron-rich dimethoxybenzene ring, to the lowest unoccupied molecular orbital (LUMO), centered on the electron-deficient dicyanovinyl portion.

| Transition Type | Chromophore System | Expected λₘₐₓ Range (nm) |

| π → π* | Conjugated Benzylidene Malononitrile System | 320 - 420 |

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. For a molecule to be fluorescent, it must be able to relax from its excited electronic state by emitting a photon. Many "push-pull" systems, like the one in Malononitrile, (2,3-dimethoxybenzylidene)-, exhibit fluorescence.

The emission properties, including the quantum yield (the efficiency of fluorescence) and the Stokes shift (the difference between the absorption and emission maxima), are highly dependent on the molecular structure and the solvent environment. The presence of the electron-donating methoxy groups and electron-withdrawing nitrile groups creates an intramolecular charge transfer (ICT) character in the excited state. In many such dyes, the fluorescence is highly sensitive to solvent polarity, often showing a red shift (to longer wavelengths) and a decrease in quantum yield in more polar solvents due to the stabilization of the ICT state, which favors non-radiative decay pathways.

Without experimental data, it is not possible to provide specific emission wavelengths or quantum yields. However, it is reasonable to hypothesize that the compound would exhibit fluorescence, likely with emission in the violet-blue to green region of the spectrum, and that its photophysical properties would be significantly influenced by the solvent used.

Computational Chemistry and Theoretical Investigations of Malononitrile, 2,3 Dimethoxybenzylidene

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a framework to calculate various molecular properties with a good balance between accuracy and computational cost. For molecules like Malononitrile (B47326), (2,3-dimethoxybenzylidene)-, DFT calculations are instrumental in understanding its fundamental electronic characteristics.

HOMO-LUMO Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key parameter that reflects the molecule's kinetic stability and the energy required for its lowest electronic excitation. schrodinger.com

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -0.26751 |

| ELUMO | -0.18094 |

| ΔE (HOMO-LUMO Gap) | 0.08657 |

Note: The data presented is for benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate and serves as an illustrative example. nih.gov

Charge Distribution and Electrostatic Potential Surface Analysis

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP maps electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential, associated with electron-rich areas and susceptibility to electrophilic attack, while blue regions denote positive potential, corresponding to electron-poor areas and favorability for nucleophilic attack.

For dimethoxybenzene derivatives, the negative potential is often located around the electronegative oxygen atoms of the methoxy (B1213986) groups and any other electron-withdrawing substituents. researchgate.net In the case of Malononitrile, (2,3-dimethoxybenzylidene)-, the nitrogen atoms of the cyano groups in the malononitrile moiety would also be expected to be regions of high negative potential. Conversely, the hydrogen atoms of the benzene (B151609) ring and the methoxy groups would exhibit positive electrostatic potential. nih.gov This charge distribution is fundamental to understanding intermolecular interactions and the molecule's behavior in a biological or chemical system.

Theoretical Prediction of Optical Band Gap Energy

The theoretical optical band gap energy, which is related to the HOMO-LUMO gap, can be calculated using DFT. This value provides an estimate of the energy required to excite an electron from the ground state to the first excited state, corresponding to the absorption of light. A smaller band gap generally implies that the molecule can be excited by lower-energy light, i.e., longer wavelengths.

In a computational study of (E)-2-[(2-hydroxy-5-methoxybenzylidene)amino]benzonitrile, the HOMO-LUMO gap was calculated to be 0.12935 atomic units. nih.gov For benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the frontier orbital energy gap was found to be narrow, suggesting a high degree of intramolecular charge transfer upon excitation. nih.gov These findings on similar structures suggest that Malononitrile, (2,3-dimethoxybenzylidene)- would also possess a relatively small optical band gap, making it a candidate for applications in optoelectronics.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a widely used method for studying the properties of molecules in their electronically excited states. researchgate.net TD-DFT can accurately predict electronic absorption spectra and provide insights into the nature of electronic transitions.

Modeling Absorption and Emission Spectra

TD-DFT calculations can simulate the UV-Visible absorption spectrum of a molecule by calculating the vertical excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The calculated absorption maxima (λmax) can then be compared with experimental data. For complex organic molecules, including solvent effects in the calculations is often crucial for achieving good agreement with experimental spectra measured in solution. nih.gov

For example, in a study of core-substituted naphthalene (B1677914) diimides, TD-DFT calculations were used to evaluate the performance of different functionals in predicting their absorption maxima. nih.gov Similarly, for thiazole (B1198619) derivatives, TD-DFT has been successfully employed to predict electronic transition bands that show good agreement with experimental UV-Vis results. nih.gov These studies highlight the capability of TD-DFT to model the absorption spectra of complex organic molecules.

| Transition | Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Excitation |

|---|---|---|---|---|

| 1 | 249 | 237.9 | 0.1618 | H-3 → L (94%) |

| 2 | 296 | 276.4 | 0.3408 | H → L (95%) |

Note: The data presented is for 2-(4-oxo-3-phenylthiazolidin-2-ylidene) malononitrile and serves as an illustrative example. nih.gov

Investigation of Twisted Intramolecular Charge Transfer (TICT)

The phenomenon of Twisted Intramolecular Charge Transfer (TICT) is an important de-excitation pathway in many donor-acceptor molecules. Upon photoexcitation, these molecules can undergo a conformational change, typically a rotation around a single bond connecting the donor and acceptor moieties, leading to a highly polar, charge-separated excited state. rsc.org This TICT state can then relax to the ground state via fluorescence (often red-shifted compared to the normal emission) or non-radiative decay.

Benzylidenemalononitrile (B1330407) derivatives are known to exhibit TICT behavior. researchgate.net In these systems, the electron-donating dimethoxybenzylidene group is connected to the electron-accepting malononitrile group via a C=C double bond, but rotation around the single bond connecting the phenyl ring to the vinyl group can occur in the excited state. TD-DFT calculations can be employed to map the potential energy surface of the excited state as a function of the torsional angle, allowing for the identification of the locally excited (LE) and TICT states and the energy barrier between them. The study of TICT is crucial for understanding the fluorescence properties and designing molecules with specific emissive characteristics for applications in sensors and imaging.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

The binding affinity, often expressed in kcal/mol, quantifies the strength of the interaction between a ligand and its target protein. A more negative value typically indicates a stronger and more stable binding. nih.gov While no specific binding affinity data has been published for (2,3-dimethoxybenzylidene)malononitrile, studies on similar compounds provide insight into the expected range of values.

For instance, in a study investigating various 2-(substituted benzylidene)malononitrile derivatives as tyrosinase inhibitors, the predicted binding affinity for a closely related compound, (3,4-dimethoxybenzylidene)malononitrile, was reported to be -30.13 kcal/mol. researchgate.net This suggests that malononitrile derivatives can exhibit strong binding to protein targets. Docking studies on other malononitrile derivatives against cancer-related proteins like HER2 and EGFR have also been performed, demonstrating their potential to interact favorably with biologically relevant macromolecules. researchgate.net The interaction mode analysis reveals how the ligand fits into the binding pocket, highlighting key hydrophobic and electrostatic interactions that stabilize the complex.

Table 1: Predicted Binding Affinities of Selected Malononitrile Derivatives against Tyrosinase (Note: This data is for related compounds and illustrates the principle of binding affinity prediction.)

| Compound | Predicted Binding Affinity (kcal/mol) |

| (3,4-dihydroxybenzylidene)malononitrile (BMN11) | -30.45 researchgate.net |

| (3,4-dimethoxybenzylidene)malononitrile (BMN5) | -30.13 researchgate.net |

| 2-(3-hydroxy-4,5-dimethoxybenzylidene)malononitrile (BMN7) | -30.37 researchgate.net |

| 2-(4-hydroxy-3,5-dimethoxybenzylidene)malononitrile (BMN9) | -30.84 researchgate.net |

| Kojic Acid (Reference Inhibitor) | -27.7 researchgate.net |

Molecular docking not only predicts binding energy but also identifies the specific amino acid residues within the protein's active site that interact with the ligand. Hydrogen bonds are particularly crucial for the specificity and stability of ligand-protein complexes.

For example, in the docking of N'-(2,3-dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide, a compound containing the same substituted benzylidene group, an intramolecular N—H⋯O hydrogen bond was identified, which helps to stabilize the molecular conformation. nih.gov In docking studies of other inhibitors, analyses reveal specific hydrogen bonds between the ligand and residues like glutamic acid, as well as metallic or pi-H bonds with residues such as aspartic acid, proline, and phenylalanine. nih.gov It is anticipated that the methoxy groups and the nitrile groups of (2,3-dimethoxybenzylidene)malononitrile would be key participants in forming hydrogen bonds with appropriate donor or acceptor residues in a protein's binding site.

Quantum Chemical Descriptors and Structure-Property Correlations

Quantum chemical calculations, often performed using Density Functional Theory (DFT), provide valuable information about a molecule's electronic structure and reactivity. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. researchgate.net From the HOMO and LUMO energies, other global reactivity descriptors can be calculated, such as chemical hardness (η) and softness (S). Hardness is a measure of resistance to charge transfer, while softness is the reciprocal of hardness. A molecule with a large energy gap is considered "hard," and one with a small energy gap is considered "soft." nih.gov

While specific values for (2,3-dimethoxybenzylidene)malononitrile are not available, a study on a similar Schiff base, 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, reported a HOMO-LUMO gap of 3.923 eV, a hardness of 1.961 eV, and a softness of 0.311 eV, classifying it as a hard molecule. nih.gov Computational studies on other malononitrile derivatives have also used these descriptors to correlate molecular structure with observed biological activity or nonlinear optical properties. Current time information in Edmonton, CA.

Table 2: Illustrative Quantum Chemical Descriptors for a Related Schiff Base (Note: Data for 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, used for illustrative purposes.)

| Descriptor | Symbol | Value (eV) | Reference |

| Ionization Potential | I | 6.146 | nih.gov |

| Electron Affinity | A | 2.223 | nih.gov |

| HOMO-LUMO Energy Gap | ΔE | 3.923 | nih.gov |

| Chemical Hardness | η | 1.961 | nih.gov |

| Chemical Softness | S | 0.311 | nih.gov |

Hirshfeld Surface Analysis for Intermolecular Interactions

This method allows for the decomposition of the Hirshfeld surface into contributions from specific atom pairs, such as H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O interactions. nih.gov For example, in the crystal structure of a hydrazone compound, Hirshfeld analysis revealed that H⋯H interactions contributed 51.2% to the crystal packing, followed by O⋯H/H⋯O (17.9%), C⋯H/H⋯C (15.2%), and C⋯C (8.1%) contacts. nih.gov Red spots on the dnorm surface, a normalized contact distance map, highlight close intermolecular contacts, which are often indicative of hydrogen bonds. nih.gov

Although a Hirshfeld surface analysis for (2,3-dimethoxybenzylidene)malononitrile has not been published, this technique would be invaluable for understanding its solid-state properties. It would quantify the significance of various non-covalent interactions, such as hydrogen bonds involving the methoxy oxygen atoms and nitrile nitrogen atoms, as well as van der Waals forces, in dictating its crystal structure.

Reactivity and Derivatization Studies of Malononitrile, 2,3 Dimethoxybenzylidene

Reactions as an α,β-Unsaturated Nitrile Synthon

(2,3-Dimethoxybenzylidene)malononitrile serves as a versatile α,β-unsaturated nitrile synthon in organic synthesis. The Knoevenagel condensation of 2,3-dimethoxybenzaldehyde with malononitrile (B47326) is the typical method for its preparation. This reaction highlights the role of malononitrile's active methylene (B1212753) group. evitachem.com Once formed, the polarized alkene bond in (2,3-dimethoxybenzylidene)malononitrile makes it an excellent Michael acceptor.

The general reactivity of arylidenemalononitriles as synthons is well-established. They are key precursors for a wide range of heterocyclic compounds. semanticscholar.org The presence of the two cyano groups activates the double bond for various transformations. researchgate.net

Nucleophilic Additions and Cycloaddition Reactions

The electron-deficient nature of the double bond in (2,3-dimethoxybenzylidene)malononitrile facilitates nucleophilic additions, most notably the Michael addition reaction. informahealthcare.com In this type of reaction, a nucleophile attacks the β-carbon of the α,β-unsaturated system. A variety of nucleophiles, including carbanions, amines, and thiols, can be employed to generate a range of functionalized products. For instance, the Michael addition of malononitrile to chalcones is a known method for forming new carbon-carbon bonds. informahealthcare.com While specific studies on (2,3-dimethoxybenzylidene)malononitrile are not detailed in the available literature, its structure suggests it would readily undergo such reactions. A study on a similar compound, 2-(3-oxo-1,3-diarylpropyl)malononitrile, was synthesized via a Michael addition pathway. informahealthcare.com

(2,3-Dimethoxybenzylidene)malononitrile can also participate in cycloaddition reactions. The double bond can act as a dienophile in Diels-Alder reactions, a class of [4+2] cycloaddition reactions, to form six-membered rings. masterorganicchemistry.comwikipedia.org The reactivity in these reactions is enhanced by the electron-withdrawing cyano groups. For a Diels-Alder reaction to proceed, a conjugated diene is required to react with the dienophile. masterorganicchemistry.com While specific examples involving (2,3-dimethoxybenzylidene)malononitrile as the dienophile are not readily found, the general principle is a cornerstone of organic synthesis for forming cyclic systems. wikipedia.org Other cycloadditions, such as [3+2] cycloadditions, are also possible with appropriate reaction partners. nih.govresearchgate.net

Formation of Heterocyclic Compounds

Arylidenemalononitriles are pivotal intermediates in multicomponent reactions for the synthesis of a wide array of heterocyclic compounds. nih.govnih.gov These reactions often proceed in a one-pot fashion, offering an efficient route to complex molecular architectures.

The synthesis of pyrazole derivatives can be achieved through the reaction of α,β-unsaturated compounds with hydrazine and its derivatives. nih.gov In the case of arylidenemalononitriles, the reaction with hydrazine hydrate typically leads to the formation of aminopyrazoles. The reaction likely proceeds through a Michael addition of hydrazine to the activated double bond, followed by an intramolecular cyclization and tautomerization.

While there are no specific reports on the synthesis of pyrazoles from (2,3-dimethoxybenzylidene)malononitrile, the synthesis of pyrano[2,3-c]pyrazoles often involves the reaction of an aldehyde, malononitrile, and a hydrazine derivative, indicating that the arylidenemalononitrile is a key intermediate. nih.govmdpi.com For example, multicomponent reactions using various aromatic aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate are well-documented for producing pyranopyrazole derivatives. semanticscholar.orgsemanticscholar.org

Table 1: Examples of Aryl Aldehydes Used in the Synthesis of Pyranopyrazole Derivatives

| Aryl Aldehyde | Reagents | Product Type |

|---|---|---|

| Benzaldehyde (B42025) | Ethyl acetoacetate, Hydrazine hydrate, Malononitrile | Pyrano[2,3-c]pyrazole |

| 4-Methoxybenzaldehyde | Ethyl acetoacetate, Hydrazine hydrate, Malononitrile | Pyrano[2,3-c]pyrazole |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate, Hydrazine hydrate, Malononitrile | Pyrano[2,3-c]pyrazole |

This table illustrates the variety of aldehydes that can be used in multicomponent reactions to form pyranopyrazoles, suggesting the potential for (2,3-dimethoxybenzylidene)malononitrile to be used in similar synthetic strategies.

Pyrimidine and its derivatives can be synthesized through the reaction of α,β-unsaturated nitriles with urea or thiourea. researchgate.netresearchgate.net A common method is a three-component reaction between an aromatic aldehyde, malononitrile, and urea or thiourea. researchgate.netresearchgate.net This reaction leads to the formation of dihydropyrimidine derivatives.

The synthesis of pyrano[2,3-d]pyrimidine derivatives is a well-established route that utilizes arylidenemalononitriles. nih.govnih.gov These syntheses are typically one-pot, three-component reactions involving an aldehyde, malononitrile, and a barbituric acid or thiobarbituric acid derivative. nih.gov The reaction proceeds via an initial Knoevenagel condensation to form the arylidenemalononitrile, followed by a Michael addition of the barbituric acid derivative and subsequent cyclization.

Table 2: Catalysts and Conditions for the Synthesis of Pyrano[2,3-d]pyrimidine Derivatives

| Aldehyde | Active Methylene Compound | 1,3-Dicarbonyl Compound | Catalyst/Conditions | Product |

|---|---|---|---|---|

| Aromatic Aldehydes | Malononitrile | Barbituric acid | SnO2/SiO2 nanocomposite, EtOH, rt | Pyrano[2,3-d]pyrimidine |

| Aromatic Aldehydes | Malononitrile | Thiobarbituric acid | Fe3O4 or ZnO or Mn3O4 nanoparticles | Pyrano[2,3-d]pyrimidine |

| Aromatic Aldehydes | Malononitrile | Barbituric acid | Taurine/Choline chloride, Green solvent | Pyrano[2,3-d]pyrimidine |

This table showcases various green and efficient methods for the synthesis of pyrano[2,3-d]pyrimidines from different aromatic aldehydes, malononitrile, and barbituric acid derivatives, highlighting the general applicability of this synthetic strategy. nih.govnih.gov

The synthesis of fused heterocyclic systems such as pyrimido[1,2-b] nih.govresearchgate.netnih.govtriazines can be accomplished through the reaction of 3-amino-1,2,4-triazine with α,β-unsaturated carbonyl compounds or their equivalents. A study has shown the synthesis of novel pyrimido[1,2-b] nih.govresearchgate.netnih.govtriazine derivatives from the reaction of 3-amino-1,2,4-triazine with various reagents, including 2-(2,5-dimethoxybenzylidene)malononitrile. researchgate.net This suggests that (2,3-dimethoxybenzylidene)malononitrile could similarly serve as a precursor to analogous fused triazine systems. The reaction likely proceeds through a Michael addition of the amino group of the triazine to the activated double bond of the malononitrile derivative, followed by an intramolecular cyclization.

The reactivity of (2,3-dimethoxybenzylidene)malononitrile allows for its use in the synthesis of a variety of other fused heterocyclic systems. Multicomponent reactions are particularly powerful in this regard, enabling the construction of complex polycyclic structures in a single step. For example, arylidenemalononitriles are known to react with various nucleophiles to yield pyridines, pyrans, and other heterocyclic systems. semanticscholar.org The specific products formed depend on the reaction partners and conditions employed. The synthesis of pyrido[1,2-b] nih.govsemanticscholar.orgresearchgate.netnih.govtetrazines and related azepine systems from 1-aminopyridine derivatives demonstrates the versatility of these synthons in creating novel, nitrogen-rich heterocyclic frameworks. nih.gov

Substituent Effects on Reactivity and Reaction Pathways

The presence of the 2,3-dimethoxy substituents on the benzylidene ring, in conjunction with the strong electron-withdrawing nature of the two cyano groups on the malononitrile moiety, creates a unique electronic environment that profoundly impacts the reactivity of the molecule. The methoxy (B1213986) groups at the ortho and meta positions are generally considered electron-donating groups through resonance, which can influence the electron density of the aromatic ring and, by extension, the conjugated system. unacademy.commasterorganicchemistry.combyjus.comleah4sci.com

The reactivity of the electrophilic double bond in benzylidenemalononitriles is a key factor in their derivatization. The rate of nucleophilic addition to this double bond is sensitive to the electronic nature of the substituents on the aromatic ring. In the context of electrophilic aromatic substitution, activating groups, such as methoxy groups, are known to increase the electron density at the ortho and para positions of the benzene (B151609) ring, making the ring more reactive towards electrophiles. byjus.com Conversely, deactivating groups decrease this reactivity. aakash.ac.in While the reaction of the exocyclic double bond is not an electrophilic aromatic substitution, the electronic effects of the substituents on the ring are transmitted through the conjugated system, influencing the electrophilicity of the β-carbon.

Interestingly, studies on the addition of benzylamines to a series of substituted benzylidenemalononitriles have shown that electron-withdrawing groups on the phenyl ring decrease the reaction rate. This is contrary to what is typically observed in nucleophilic additions to activated alkenes. This phenomenon is attributed to the powerful electron-withdrawing capacity of the dicyanomethylene group, which leads to a significant polarization of the double bond in the transition state.

The 2,3-dimethoxy substitution pattern can also exert steric effects that may influence the approach of reactants and favor certain reaction pathways over others. The presence of a methoxy group at the ortho position can sterically hinder the approach of bulky reagents to the double bond or to the adjacent cyano groups.

The interplay of these electronic and steric factors directs the reaction pathways for the derivatization of (2,3-dimethoxybenzylidene)-malononitrile. For instance, its reaction with various nucleophiles can lead to a variety of heterocyclic compounds. The specific nature of the nucleophile and the reaction conditions employed will determine the final product. Common derivatization pathways include Michael additions and subsequent cyclizations to form pyridines, pyrans, and other heterocyclic systems. nih.govnih.govbeilstein-journals.orgnih.govnih.govbeilstein-journals.orgresearchgate.net

Table 1: Effect of Substituents on the Reactivity of Benzylidenemalononitriles in Nucleophilic Addition Reactions

| Substituent on Benzylidene Ring | Electronic Effect | Predicted Effect on Reaction Rate with Nucleophiles |

| Electron-Donating (e.g., Methoxy) | Increases electron density in the ring | May decrease the rate of nucleophilic attack |

| Electron-Withdrawing (e.g., Nitro) | Decreases electron density in the ring | May increase the rate of nucleophilic attack |

Mechanistic Investigations of Derivatization Reactions

The derivatization of (2,3-dimethoxybenzylidene)-malononitrile primarily proceeds through two major classes of reactions: Michael additions and cycloadditions. Mechanistic studies of these reactions are crucial for understanding product formation and for the rational design of new synthetic routes.

Michael Addition:

The Michael addition, or conjugate addition, is a fundamental reaction for this class of compounds. wikipedia.orgbyjus.comchemeurope.comyoutube.comlibretexts.org The reaction is initiated by the attack of a nucleophile (the Michael donor) on the electrophilic β-carbon of the α,β-unsaturated system of (2,3-dimethoxybenzylidene)-malononitrile (the Michael acceptor). This reaction is typically catalyzed by a base, which serves to deprotonate the Michael donor, generating a more potent nucleophile.

The mechanism proceeds in the following steps:

Formation of the Nucleophile: A base removes a proton from the Michael donor, creating a resonance-stabilized carbanion or another nucleophilic species.

Nucleophilic Attack: The generated nucleophile attacks the β-carbon of the (2,3-dimethoxybenzylidene)-malononitrile. This results in the formation of a new carbon-carbon bond and an enolate intermediate, with the negative charge delocalized over the α-carbon and the two cyano groups.

Protonation: The enolate intermediate is then protonated by a proton source, which is often the conjugate acid of the base catalyst or the solvent, to yield the final Michael adduct.

The regioselectivity of the Michael addition is governed by the electronic properties of the α,β-unsaturated system, with the nucleophile preferentially attacking the softer, more electronically deficient β-carbon.

Cycloaddition Reactions:

(2,3-Dimethoxybenzylidene)-malononitrile can also participate in cycloaddition reactions, where it acts as a 2π electron component (dienophile). libretexts.orglibretexts.orguchicago.eduiastate.edumdpi.com These reactions are powerful tools for the construction of cyclic and heterocyclic systems. A common example is the Diels-Alder reaction, a [4+2] cycloaddition, where the benzylidenemalononitrile (B1330407) reacts with a conjugated diene. libretexts.org

The mechanism of a concerted Diels-Alder reaction involves a single, cyclic transition state where the new σ-bonds are formed simultaneously. The stereochemistry of the reaction is highly controlled, with the relative stereochemistry of the dienophile and diene being retained in the product. The feasibility and rate of the cycloaddition are governed by the frontier molecular orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The electron-withdrawing cyano groups lower the energy of the LUMO of the (2,3-dimethoxybenzylidene)-malononitrile, making it a good dienophile for reaction with electron-rich dienes.

In addition to [4+2] cycloadditions, (2,3-dimethoxybenzylidene)-malononitrile can potentially undergo other types of cycloadditions, such as [3+2] cycloadditions with 1,3-dipoles, to form five-membered heterocyclic rings. uchicago.edu The specific reaction pathway and the resulting product architecture depend on the nature of the reacting partner and the reaction conditions.

The synthesis of various heterocyclic compounds, such as pyridines and pyrans, from benzylidenemalononitrile derivatives often involves a domino sequence of a Michael addition followed by an intramolecular cyclization and subsequent aromatization. For example, the reaction with an active methylene compound can lead to a Michael adduct that, upon cyclization and elimination of a small molecule, can form a substituted pyridine or pyran ring. nih.govnih.govbeilstein-journals.orgnih.gov

Table 2: Common Derivatization Reactions of Benzylidenemalononitriles and their General Mechanisms

| Reaction Type | Key Reactants | General Mechanism | Resulting Structures |

| Michael Addition | Nucleophile (e.g., enolates, amines, thiols) | Nucleophilic attack on the β-carbon of the double bond. | Acyclic addition products, which can be precursors to heterocycles. |

| [4+2] Cycloaddition (Diels-Alder) | Conjugated Diene | Concerted formation of two new σ-bonds in a cyclic transition state. | Six-membered rings (e.g., cyclohexene derivatives). |

| [3+2] Cycloaddition | 1,3-Dipole (e.g., azides, nitrones) | Concerted or stepwise formation of a five-membered ring. | Five-membered heterocyclic rings. |

| Domino Michael Addition/Cyclization | Active Methylene Compounds | Initial Michael addition followed by intramolecular cyclization and aromatization. | Substituted pyridines, pyrans, and other fused heterocyclic systems. |

Advanced Research Applications of Malononitrile, 2,3 Dimethoxybenzylidene and Its Derivatives

Nonlinear Optical (NLO) Materials Research

Benzylidene malononitrile (B47326) derivatives are of significant interest in the field of nonlinear optics (NLO). NLO materials exhibit optical properties that change with the intensity of incident light, which is crucial for technologies like optical switching, data processing, and frequency conversion. researchgate.net The NLO response in these organic molecules often arises from intramolecular charge transfer, where electron-donating groups (like methoxy (B1213986) groups) and electron-accepting groups (like the nitrile groups in malononitrile) create a molecular dipole that can be influenced by an external electric field from intense light. researchgate.net

The quality of single crystals is paramount for evaluating and utilizing their NLO properties. For benzylidene malononitrile derivatives intended for NLO applications, the slow evaporation solution growth technique is a commonly employed method. In a study on the closely related compound 2-(2,4-dimethoxybenzylidene)malononitrile (DMM), bulk single crystals measuring up to 24 × 18 × 13 mm³ were successfully grown using this technique. researchgate.netresearchgate.net The process involved dissolving the synthesized DMM compound in a suitable solvent, such as acetone, and allowing the solvent to evaporate slowly at a constant temperature (e.g., 35 °C). researchgate.net This gradual process facilitates the formation of large, high-quality crystals with minimal defects. The choice of solvent and the control of crystallization conditions are critical, as they can influence the crystal form and its resulting properties. mdpi.com

The optical transmittance window of an NLO material determines the range of wavelengths over which it can be used without significant absorption of light. This is typically evaluated using UV-Vis spectroscopy. For a polished single crystal of 2-(2,4-dimethoxybenzylidene)malononitrile (DMM), the UV-Vis spectrum shows a lower cut-off wavelength at 483 nm. researchgate.netresearchgate.net This means the crystal is transparent to light at wavelengths longer than 483 nm, which covers a significant portion of the visible and near-infrared spectrum, making it suitable for applications involving lasers operating in this range. The region of high transmittance is a key requirement for practical NLO devices to avoid damage from laser absorption.

The third-order NLO properties are characterized by the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). These parameters are commonly measured using the Z-scan technique, which analyzes the transmission of a laser beam through the material as it is moved along the beam's axis. nih.gov For the DMM crystal, Z-scan analysis revealed a positive nonlinear refractive index (n₂), indicating a self-focusing effect. researchgate.net The nonlinear absorption was characterized by reverse saturable absorption, a phenomenon where the absorption of light increases with increasing light intensity. researchgate.net

The measured values for the DMM derivative highlight its strong nonlinear response:

Nonlinear Refractive Index (n₂): on the order of 10⁻¹¹ m²/W researchgate.net

Nonlinear Absorption Coefficient (β): on the order of 10⁻⁵ m/W researchgate.net

These values are significant and suggest the material's potential for applications in optical limiting and switching. researchgate.net

| Property | Value | Measurement Technique |

|---|---|---|

| Nonlinear Refractive Index (n₂) | ~10⁻¹¹ m²/W | Z-scan |

| Nonlinear Absorption Coefficient (β) | ~10⁻⁵ m/W | Z-scan |

The third-order nonlinear susceptibility (χ⁽³⁾) is a crucial parameter that quantifies the magnitude of a material's third-order NLO response. unm.edu It is directly related to the nonlinear refractive index and absorption coefficient. The third-order susceptibility arises from the polarization of the material's electrons by an intense optical field. unm.eduucf.edu From the experimental Z-scan data, the third-order nonlinear susceptibility (χ⁽³⁾) for the DMM crystal was calculated to be on the order of 10⁻⁵ esu. researchgate.net

At the molecular level, this macroscopic susceptibility is related to the second-order molecular hyperpolarizability (γ). This value for DMM was found to be on the order of 10⁻³³ esu. researchgate.net The large magnitude of these values indicates a strong NLO response at the molecular and bulk levels, reinforcing the potential of this class of materials. researchgate.net

The combination of a high third-order nonlinear susceptibility, a significant nonlinear refractive index, and good optical transparency makes benzylidene malononitrile derivatives promising candidates for various optoelectronic and optical limiting applications. researchgate.net Materials with a positive n₂ are useful for optical switching, while the reverse saturable absorption behavior is ideal for optical limiters, which protect sensitive optical sensors and human eyes from high-intensity laser radiation. researchgate.net Furthermore, the high laser damage threshold of the DMM crystal (1.75 GW/cm²) underscores its robustness for use with high-power lasers. researchgate.net

Advanced Materials Science Applications

Beyond nonlinear optics, the unique molecular structures of benzylidene malononitrile derivatives lend themselves to other areas of advanced materials science.

For instance, the DMM derivative was found to have a low dielectric constant, a property that is highly desirable for applications in the microelectronics industry to reduce signal delay and power dissipation in integrated circuits. researchgate.net

Furthermore, research on other derivatives, such as 2-(4-(diphenylamino)benzylidene)malononitrile, has revealed interesting mechanochromic properties. mdpi.com These materials can change their fluorescence color in response to mechanical stimuli like grinding or pressure. This phenomenon is attributed to a pressure-induced transformation between different crystal packing structures. Such smart materials have potential applications in pressure sensors, anti-counterfeiting technologies, and rewritable paper. mdpi.com The strategic introduction of different functional groups can also tune the energy levels of these molecules, making them suitable for use in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). mdpi.com

Dielectric Properties Research

The inherent donor-acceptor structure of benzylidenemalononitrile (B1330407) derivatives leads to significant intramolecular charge transfer (ICT), making them materials of interest for dielectric research. researchgate.net The separation of charge density, with the dimethylamino group acting as a donor and the malononitrile group as an acceptor in compounds like p-N,N-dimethyl-amino-benzylidene-malononitrile (DABMN), gives rise to a large molecular dipole moment. researchgate.net When these molecules are incorporated into thin films, this property influences the material's dielectric constant.

Research into the electrical properties of thin films made from these materials often involves capacitance-voltage (C-V) measurements. For devices like Schottky diodes fabricated with BMN derivatives, the capacitance initially increases with applied bias due to the injection of charge carriers. This behavior allows researchers to calculate the charge density associated with the film, a key parameter in understanding its dielectric and charge storage capabilities.

Integration into Electronic Devices for Performance Enhancement

The unique electronic and optical properties of benzylidenemalononitrile derivatives have led to their integration into various organic electronic devices. Their utility as organic semiconductors is foundational to this research. nist.gov

A notable example is the use of 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile (HEMABM) to create an organic light-emitting diode (OLED). rsc.org Despite being a small molecule, HEMABM was processed from a solution to form a smooth thin film, a characteristic typically associated with polymers. rsc.org An OLED device fabricated using this compound exhibited a low threshold voltage of approximately 1.0 V and a luminance of 1300 cd/m², demonstrating its capacity for efficient electroluminescence. rsc.org Similarly, derivatives like p-N,N-dimethyl-amino-benzylidene-malononitrile (DABMN) have been used to fabricate Schottky diodes, which exhibit clear rectifying behavior essential for circuit applications. researchgate.net

Organic Semiconductor Research

Benzylidenemalononitrile derivatives are a significant class of organic semiconductors. nist.gov Their performance in this role is governed by the energy levels of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). reddit.com The HOMO level relates to the ability to donate an electron (p-type transport), while the LUMO level relates to the ability to accept an electron (n-type transport). The energy difference between HOMO and LUMO approximates the material's band gap, a critical parameter for any semiconductor. reddit.com

The donor-acceptor nature of these molecules allows for the tuning of these energy levels. For instance, increasing the strength of the donor group or extending the π-conjugation can raise the HOMO level and lower the LUMO level, effectively reducing the band gap. nih.gov This tunability is crucial for designing materials for specific applications, such as matching the energy levels of other materials in a solar cell or tuning the emission color of an OLED. Cyclic voltammetry is a common experimental technique used to determine the HOMO and LUMO energy levels of these compounds. researchgate.net

Table 1: Semiconductor Properties of Representative Benzylidenemalononitrile Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (Eg, eV) | Source(s) |

| p-N,N-dimethyl-amino-benzylidene-malononitrile (DABMN) | -5.31 | -3.52 | 1.79 (Electrochemical) | researchgate.net |

| Naphthodithiophene diimide (NDTI)-based small molecule | -6.30 | -4.15 | 2.15 | researchgate.net |